molecular formula C9H10N2O2 B12820937 4-(4-Hydroxyphenyl)imidazolidin-2-one

4-(4-Hydroxyphenyl)imidazolidin-2-one

Cat. No.: B12820937
M. Wt: 178.19 g/mol
InChI Key: DJWQMVUTIIWZKS-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a six-membered imidazolidinone ring (a cyclic urea derivative) substituted at the 4-position with a 4-hydroxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl and urea moieties, which influence solubility, stability, and biological interactions. The hydroxyphenyl group may enhance binding to aromatic receptor pockets or modulate metabolic stability, as seen in analogous compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(4-hydroxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C9H10N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-4,8,12H,5H2,(H2,10,11,13)

InChI Key

DJWQMVUTIIWZKS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)C2=CC=C(C=C2)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazolidin-2-one ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives

  • Example: 1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one () Key Differences: Pyrrolidin-2-one has a five-membered ring (vs. six-membered imidazolidin-2-one), reducing ring strain but limiting hydrogen-bonding sites.

Azetidin-2-one Derivatives

  • Example : (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one ()
    • Key Differences : Four-membered β-lactam ring increases electrophilicity, enhancing reactivity but reducing metabolic stability.
    • Impact : Azetidin-2-ones are prone to enzymatic degradation, unlike the more stable imidazolidin-2-ones .

Substituent Variations in Imidazolidin-2-one Derivatives

Trifluoromethyl-Substituted Analogues

  • Example : 4-Hydroxy-1-methoxy-5-methyl-3-[4-(trifluoromethyl)-2-pyridyl]imidazolidin-2-one ()
    • Key Features : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidation.
    • Activity : Such derivatives are optimized for target engagement in enzyme inhibition (e.g., acetylcholinesterase) .

Thioxo-Modified Analogues

  • Example : (Z)-1-(2-Chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one ()
    • Key Features : Replacement of the carbonyl oxygen with sulfur (thioxo group) alters electronic properties, increasing nucleophilicity.
    • Activity : Demonstrated antiparasitic activity against Schistosoma mansoni, likely due to enhanced electrophilic reactivity .

Functional Group Comparisons

Hydroxyphenyl vs. Methoxyphenyl

  • Methoxyphenyl: Enhances lipophilicity and metabolic resistance (e.g., reduced glucuronidation) but may reduce target affinity .

Halogen-Substituted Analogues

  • Example : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole ()
    • Key Features : Fluorine substitution improves metabolic stability and bioavailability via steric and electronic effects.
    • Activity : Fluorinated derivatives show enhanced binding to aromatic receptors in CNS disorders .

Key Research Findings

  • Anti-Alzheimer’s Potential: Imidazolidin-2-one derivatives with bulky substituents (e.g., trifluoromethyl, benzyl) show superior acetylcholinesterase inhibition compared to pyrrolidin-2-ones, attributed to enhanced steric complementarity .
  • Metabolic Stability : Hydroxyphenyl-containing compounds are prone to glucuronidation, whereas methoxy or halogenated analogues exhibit prolonged half-lives .
  • Toxicity Profile: Thioxo derivatives (e.g., ) display higher cytotoxicity in peripheral blood mononuclear cells (PBMCs) compared to carbonyl-containing analogues, limiting therapeutic windows .

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